Ácido propanoico, 3-(triclorogermil)-

Descripción general

Descripción

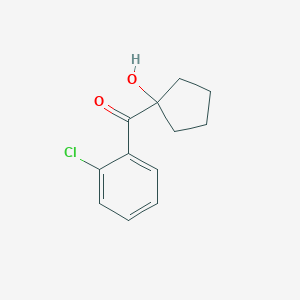

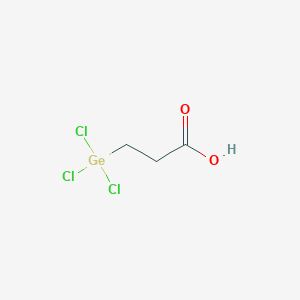

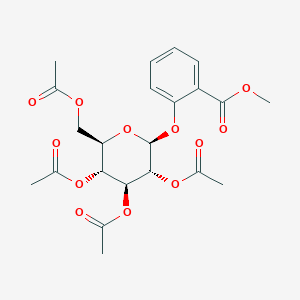

Propanoic acid, 3-(trichlorogermyl)- is a useful research compound. Its molecular formula is C3H5Cl3GeO2 and its molecular weight is 252.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Propanoic acid, 3-(trichlorogermyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 3-(trichlorogermyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Modulación de la actividad del inflamasoma

Ácido 3-triclorogermilpropanoico: ha sido estudiado por su potencial para modular la actividad del inflamasoma. Los inflamasomas son complejos proteicos que juegan un papel crucial en la inflamación y la respuesta inmune. El compuesto ha demostrado la capacidad de inhibir la secreción de citocinas inflamatorias como la IL-1β en monocitos humanos, lo que podría convertirlo en un agente prometedor para el tratamiento de enfermedades asociadas con la inflamación excesiva, como la aterosclerosis y la diabetes tipo 2 .

Síntesis de compuestos orgánicos de germanio

Este compuesto sirve como precursor para sintetizar varios compuestos orgánicos de germanio. Estos compuestos tienen diversas aplicaciones, incluso en la química medicinal, donde se exploran sus propiedades inmunomoduladoras y su potencial anticancerígeno. La reactividad del Ácido 3-triclorogermilpropanoico con bromuro de fenilmagnesio, por ejemplo, conduce a la formación de derivados de trifenilgermil .

Intermediario químico en la síntesis

Como intermediario químico, el Ácido 3-triclorogermilpropanoico se utiliza en la síntesis de moléculas más complejas. Su grupo funcional β-carboxílico exhibe una reactividad inusual, que puede aprovecharse para crear una variedad de compuestos novedosos con posibles aplicaciones en la industria farmacéutica y la ciencia de los materiales .

Estudio de la estructura estereoelectrónica

La estructura estereoelectrónica del Ácido 3-triclorogermilpropanoico ha sido objeto de estudios computacionales. Comprender la distribución electrónica y la geometría de moléculas como esta puede informar el diseño de nuevos compuestos con las propiedades físicas y químicas deseadas .

Desarrollo de nuevas terapias

La investigación sobre la actividad biológica de los compuestos organogermil, incluido el Ácido 3-triclorogermilpropanoico, contribuye al desarrollo de nuevos agentes terapéuticos. Su complejación con biomoléculas como el ATP sugiere un potencial para diseñar fármacos que se dirijan a vías celulares específicas .

Safety and Hazards

Propanoic acid, 3-(trichlorogermyl)- should be handled with care. It is advised not to breathe its dust/fume/gas/mist/vapors/spray . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .

Direcciones Futuras

There has been a growing interest in the bioproduction of propionic acid by Propionibacterium . Propionic acid is mainly used in the food industry but has recently found applications in the cosmetic, plastics, and pharmaceutical industries . This suggests potential future directions for the study and application of Propanoic acid, 3-(trichlorogermyl)- and related compounds.

Mecanismo De Acción

Target of Action

It’s known that propionic acid and its derivatives are generally used as an antimicrobial and anti-inflammatory agent . Propagermanium, a compound obtained through hydrolysis of 3-(trichlorogermyl) propanoic acid, has been shown to function as a multifunctional immunomodulator . It activates cytotoxic T cells and natural killer (NK) cells .

Mode of Action

It’s known that propagermanium inhibits the ccl2/ccr2 axis, which is involved in the mobilization of monocytes and multiple leukocyte subsets from the bone marrow to target tissues .

Biochemical Pathways

Propionic acid is produced via biological pathways using propionibacterium and some anaerobic bacteria .

Result of Action

Propagermanium has been shown to induce nk cell maturation and increase the apoptosis induction rate of cancer cells .

Propiedades

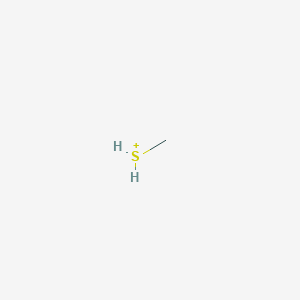

IUPAC Name |

3-trichlorogermylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIJOIUVZBYQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Ge](Cl)(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3GeO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065980 | |

| Record name | Propanoic acid, 3-(trichlorogermyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15961-23-6 | |

| Record name | 3-(Trichlorogermyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15961-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(trichlorogermyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015961236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-(trichlorogermyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-(trichlorogermyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trichlorogermyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRICHLOROGERMYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4E4HTC49H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research presented in the paper "Organogermanium Compounds; II. A Simple Synthesis of Substituted 3-Trichlorogermylpropanoic Acids and Esters by Regioselective Hydrogermylation"?

A1: This paper [] details a novel and efficient method for synthesizing substituted 3-(trichlorogermyl)propanoic acids and esters. The research focuses on regioselective hydrogermylation, offering a simpler route compared to previous methods. This synthetic approach is valuable for researchers working with organogermanium compounds, potentially opening doors for further exploration of their properties and applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)